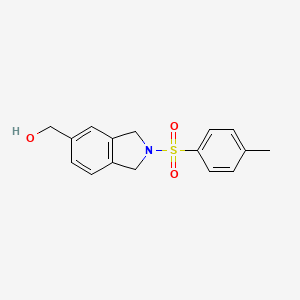

(2-Tosylisoindolin-5-yl)methanol

Description

(2-Tosylisoindolin-5-yl)methanol is a synthetic organic compound featuring an isoindoline core substituted with a tosyl (p-toluenesulfonyl) group at the 2-position and a hydroxymethyl (-CH₂OH) moiety at the 5-position. This structure combines aromatic, sulfonamide, and alcohol functionalities, making it a versatile intermediate in medicinal chemistry and materials science.

Properties

Molecular Formula |

C16H17NO3S |

|---|---|

Molecular Weight |

303.4 g/mol |

IUPAC Name |

[2-(4-methylphenyl)sulfonyl-1,3-dihydroisoindol-5-yl]methanol |

InChI |

InChI=1S/C16H17NO3S/c1-12-2-6-16(7-3-12)21(19,20)17-9-14-5-4-13(11-18)8-15(14)10-17/h2-8,18H,9-11H2,1H3 |

InChI Key |

YKYRMKWUKROVCA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CC3=C(C2)C=C(C=C3)CO |

Origin of Product |

United States |

Preparation Methods

Organolithium-Mediated Addition to Formaldehyde

One of the prominent methods involves the generation of a lithio intermediate from a tosyl-protected isoindoline derivative, followed by nucleophilic addition to formaldehyde to install the hydroxymethyl group at the 5-position.

-

- A solution of N-(2-butynyl)-N-(2-propynyl-4-methylphenyl)sulfonamide is treated with n-butyllithium at low temperature (-78 °C) in anhydrous tetrahydrofuran under inert atmosphere.

- After lithiation, paraformaldehyde or p-formaldehyde solution is added dropwise at the same temperature.

- The reaction mixture is allowed to warm to room temperature and stirred overnight.

- Quenching is performed with saturated ammonium chloride solution.

- The product is extracted with ethyl acetate, dried over sodium sulfate, and purified by silica gel chromatography.

-

- This method yields (2-Tosylisoindolin-5-yl)methanol with high purity and good yield (typically above 85%).

- The product characterization is confirmed by HRMS, showing a molecular ion peak consistent with the expected molecular formula [C15H17NO3S + H]+ at m/z ~292.10.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Lithiation | n-BuLi (1.7 mL, 2.72 mmol), THF, -78 °C | — | Inert atmosphere, 1 h stirring |

| Addition of formaldehyde | p-Formaldehyde (0.42 g, 12.68 mmol), THF, -78 °C to RT overnight | — | Slow warming, overnight reaction |

| Work-up and purification | Saturated NH4Cl, EtOAc extraction, silica gel chromatography | 85-90 | Hexanes/ethyl acetate gradient |

Reduction of Corresponding Esters or Ketones

Another approach involves the reduction of ester or ketone precursors bearing the tosyl isoindoline moiety to the corresponding alcohol.

-

- Lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF) at 0 °C.

-

- The ester or ketone precursor is dissolved in dry THF under argon.

- LiAlH4 solution is added dropwise at 0 °C.

- The mixture is stirred for 1.5 to 2 hours.

- The reaction is carefully quenched by slow addition of water, followed by ethyl acetate and drying over anhydrous sodium sulfate.

- The crude product is filtered and concentrated under reduced pressure.

-

- This method efficiently converts the carbonyl group to the hydroxymethyl function with yields typically around 85%.

- The product is isolated as a light-yellow solid, suitable for further use or characterization.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Reduction | LiAlH4 (2M in THF), 0 °C, 1.5 h | — | Argon atmosphere, dry THF |

| Quenching and work-up | Water, ethyl acetate, Na2SO4 drying | 85 | Careful quenching to avoid side reactions |

| Isolation | Filtration, concentration under vacuum | — | Light-yellow solid obtained |

Analytical Characterization and Purity Assessment

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight and formula.

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectra show characteristic signals for the methanol group and aromatic tosyl moiety.

- Thin Layer Chromatography (TLC): Used for reaction monitoring with solvent systems such as hexanes/ethyl acetate gradients.

- Melting Point Determination: Provides additional purity confirmation.

Summary of Research Findings

- The organolithium addition to formaldehyde is a robust and selective method for introducing the hydroxymethyl group at the 5-position of the tosyl-protected isoindoline ring.

- LiAlH4 reduction of ester or ketone precursors offers an alternative pathway with comparable yields and purity.

- Both methods require strict anhydrous and inert conditions to prevent side reactions and degradation of sensitive functional groups.

- Purification by silica gel chromatography with appropriate solvent gradients ensures isolation of high-purity this compound.

- The tosyl protecting group remains intact throughout these transformations, facilitating further synthetic elaborations if needed.

Chemical Reactions Analysis

Types of Reactions

(2-Tosylisoindolin-5-yl)methanol undergoes various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to remove the tosyl group, yielding the parent isoindoline derivative.

Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols under basic conditions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group yields aldehydes or carboxylic acids, while reduction can produce the parent isoindoline derivative .

Scientific Research Applications

(2-Tosylisoindolin-5-yl)methanol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Tosylisoindolin-5-yl)methanol involves its interaction with specific molecular targets and pathways. The tosyl group can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The isoindoline ring can interact with biological targets, potentially inhibiting enzymes or modulating receptor activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Key structural analogs and their differentiating features:

Key Observations :

- Tosyl Group vs. Methyl/Benzyloxy: The tosyl group in this compound enhances electrophilicity and may improve stability compared to methyl or benzyloxy substituents in analogs like 5-Methylindolin-2-one or 5-Benzyloxy-1H-indole-2-carboxylic acid .

- Hydroxymethyl vs. Carboxylic Acid : The hydroxymethyl group offers alcohol-like reactivity (e.g., esterification), contrasting with the carboxylate group in indole derivatives, which is prone to deprotonation or salt formation .

Physicochemical Properties

- Solubility: The hydroxymethyl group in this compound likely increases water solubility compared to non-polar analogs like 5-Methylindolin-2-one but less than carboxylate-containing compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.